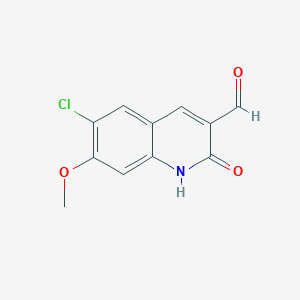

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCQKMBNHJJUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with suitable aldehydes under acidic conditions. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group at position 3 undergoes oxidation to form carboxylic acid derivatives.

Oxidation with potassium permanganate proceeds via cleavage of the aldehyde to a carboxyl group, while iodine in methanol promotes ester formation through oxidative esterification .

Reduction Reactions

The aldehyde functionality can be selectively reduced to a primary alcohol.

Reductive amination with amines like morpholine or piperazine generates secondary amines under mild conditions .

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes substitution with nucleophiles.

Copper-catalyzed Chan–Lam coupling enables aryl group introduction at C6, with yields influenced by electronic effects of substituents .

Condensation Reactions

The aldehyde group participates in Schiff base formation and related condensations.

Schiff base formation with hydrazides produces anticonvulsant-active derivatives , while Knoevenagel condensations yield fused heterocycles .

Functionalization of the Quinoline Core

The 2-oxo-1,2-dihydroquinoline scaffold undergoes further modifications:

N-Alkylation :

-

Reaction with alkyl bromides (e.g., 2-bromoethyl phenyl ether) in DMF yields N-alkylated derivatives (e.g., 5a–c ), enhancing solubility for pharmaceutical applications .

Acid Hydrolysis :

Comparative Reactivity Insights

-

Methoxy Group Stability : The 7-methoxy group remains intact under most conditions but can be demethylated using BBr₃ in dichloromethane for hydroxyl group introduction .

-

Positional Reactivity : The aldehyde group shows higher reactivity than the chlorine substituent, allowing sequential modifications .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological properties of 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are primarily attributed to its quinoline structure, which is known for a variety of biological activities:

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The compound's ability to interact with cellular pathways makes it a candidate for further development in cancer therapy .

- Antibacterial and Antifungal Effects : The quinoline scaffold has been recognized for its antibacterial and antifungal activities. Compounds similar to this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound in various contexts:

Case Study 1: Anticancer Activity

A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of quinoline derivatives found that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics .

Wirkmechanismus

The mechanism by which 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the presence of the aldehyde group allows for the formation of Schiff bases with amines, which can further modulate biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Bioactivity

The structural uniqueness of 6-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde lies in its substituent combination. Below is a comparative analysis with analogous compounds:

Key Observations :

- Electron-withdrawing vs. donating groups : The 6-chloro substituent in the target compound enhances electrophilicity at the 3-carbaldehyde position, facilitating condensation reactions (e.g., hydrazide formation) . Methoxy at R7 may sterically hinder reactions but improve solubility compared to bulkier groups.

- Biological activity: While direct data for the 6-chloro-7-methoxy variant is lacking, analogues like 2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibit antimalarial activity (IC₅₀: 0.014–15.87 µg/mL), suggesting that chloro and methoxy groups could modulate potency .

Physical Properties

- Solubility: Most 2-oxo-1,2-dihydroquinoline-3-carbaldehydes exhibit poor solubility in polar solvents (e.g., DMSO) due to planar aromatic systems . The 6-chloro-7-methoxy derivative likely shares this trait.

- Thermal stability : Decomposition occurs near 350°C for related compounds, suggesting similar thermal behavior .

Biologische Aktivität

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

This molecular configuration contributes to its biological activity, particularly in cancer treatment and antimicrobial applications.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Anticancer Activity :

- The compound has shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies have reported that derivatives of quinoline compounds exhibit IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects .

- Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

-

Antibacterial Activity :

- Quinoline derivatives, including this compound, have demonstrated antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported in the range of 4.9–17 µM against E. coli .

- The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Targeting Specific Receptors :

Table 1: Summary of Biological Activities

| Activity Type | Test System | IC50/ MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 1.2 µM | Induces apoptosis via caspase activation |

| Antibacterial | E. coli | 4.9–17 µM | Disrupts cell wall synthesis |

| Receptor Inhibition | c-Met, EGF, VEGF Receptors | Various | Inhibits signaling pathways |

Detailed Research Findings

A study published in MDPI highlighted that quinolone derivatives exhibit significant inhibitory effects on mTORC1 and mTORC2 pathways, which are critical in cancer cell metabolism and growth regulation . The docking studies revealed essential interactions between the quinoline scaffold and target residues within these pathways, contributing to the observed biological activities.

Moreover, another investigation focused on the synthesis of novel derivatives demonstrated that modifications to the quinoline structure can enhance both antibacterial and anticancer efficacy . These findings underscore the potential for developing targeted therapies based on structural variations of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

- Methodological Answer : A standard approach involves refluxing 2-chloroquinoline-3-carbaldehyde derivatives with hydrochloric acid (37%) for 16 hours, followed by precipitation and vacuum filtration . Alternative methods include using phosphorus pentachloride (PCl₅) to modify substituents on the quinoline core, though optimization of reaction time and temperature is critical to avoid side products .

Q. How is the compound structurally characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming molecular geometry. For example, related chromene-carbaldehyde derivatives exhibit triclinic systems with unit cell parameters such as , , and . Spectroscopic techniques (NMR, IR, and mass spectrometry) validate functional groups, with aldehyde protons typically appearing at δ 9.8–10.2 ppm in H-NMR .

Q. What preliminary biological screenings are applicable?

- Methodological Answer : Initial antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria can be conducted. Structural analogs like 4-hydroxy-6-methyl-2-oxo-chromene-3-carbaldehyde show activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting similar protocols for this compound .

Advanced Research Questions

Q. How do substituents (e.g., Cl, OMe) influence reactivity and bioactivity?

- Methodological Answer : Chlorine at position 6 enhances electrophilic substitution, while methoxy at position 7 modulates electron density, affecting regioselectivity in cross-coupling reactions . Comparative studies with 7-fluoro analogs reveal that methoxy groups improve solubility but reduce antibacterial potency due to steric hindrance .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies arise from solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., HCl concentration, reflux duration) to improve reproducibility .

Q. How can computational methods predict physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and reactivity. SMILES strings (e.g.,

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O) and InChI keys enable database-driven toxicity predictions via platforms like PubChem .

Q. What reaction mechanisms explain unexpected byproducts during synthesis?

- Methodological Answer : Competitive pathways include aldehyde oxidation to carboxylic acids under acidic conditions or dimerization via Knoevenagel condensation. LC-MS and C-NMR track intermediates, while kinetic studies (e.g., variable-temperature NMR) elucidate dominant pathways .

Comparative and Methodological Analysis

Q. How does this compound compare to 2-chloroquinoline-3-carbaldehyde derivatives?

- Methodological Answer : The methoxy group at position 7 reduces electrophilicity compared to chloro-substituted analogs, altering reactivity in nucleophilic additions. For instance, 2-chloro derivatives undergo Ullmann coupling with aryl halides, whereas methoxy groups favor SNAr mechanisms .

Q. What advanced techniques validate crystallinity and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.